molecular formula C10H12N2O2S B14495164 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione CAS No. 63635-29-0

5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione

Cat. No.: B14495164
CAS No.: 63635-29-0
M. Wt: 224.28 g/mol
InChI Key: IOTYDBZIIBEXBY-UHFFFAOYSA-N
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Description

5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a thione group. The compound also features a phenoxy group substituted with an amino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione typically involves the reaction of 4-aminophenol with formaldehyde and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5(6)-(4-Aminophenoxy)-2-benzimidazolyl Carbamates: These compounds share a similar phenoxy group but differ in the ring structure and functional groups.

    Thiourea Derivatives: Compounds such as 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have similar thione groups but differ in the ring structure and substituents.

Uniqueness

5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is unique due to its specific combination of an oxazolidine ring, a thione group, and a phenoxy group with an amino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63635-29-0

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-[(4-aminophenoxy)methyl]-1,3-oxazolidine-2-thione

InChI

InChI=1S/C10H12N2O2S/c11-7-1-3-8(4-2-7)13-6-9-5-12-10(15)14-9/h1-4,9H,5-6,11H2,(H,12,15)

InChI Key

IOTYDBZIIBEXBY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=S)N1)COC2=CC=C(C=C2)N

Origin of Product

United States

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